Prasugrel Hydrobromide
Overview
Description
Prasugrel Hydrobromide is a pharmaceutical compound used primarily as an antiplatelet agent. It is a member of the thienopyridine class of adenosine diphosphate receptor inhibitors. This compound is used to prevent the formation of blood clots in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention . It is marketed under the brand names Effient and Efient .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prasugrel Hydrobromide involves several steps. One common method includes the acetylation of prasugrel in solvents with low boiling points and low toxicity. This process avoids the use of high boiling point and high toxicity solvents such as toluene and acetonitrile . The yield of prasugrel in this method is higher than 85%, with a purity exceeding 99.5% .
Industrial Production Methods: Industrial production of this compound typically involves the precipitation of prasugrel with hydrobromic acid in solvents . This method ensures the formation of a crystalline form of this compound, which can be converted into prasugrel hydrochloride or used directly in pharmaceutical compositions .
Chemical Reactions Analysis
Types of Reactions: Prasugrel Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Prasugrel Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used in the study of antiplatelet agents and their synthesis.
Biology: Research on platelet aggregation and blood clot prevention often involves this compound.
Industry: The pharmaceutical industry utilizes this compound in the production of antiplatelet medications.
Mechanism of Action
Prasugrel Hydrobromide is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex . As a result, it inhibits adenosine diphosphate-mediated platelet activation and aggregation, reducing the risk of thrombotic cardiovascular events .
Comparison with Similar Compounds
Clopidogrel: Another thienopyridine class antiplatelet agent, marketed under the brand name Plavix.
Ticlopidine: An older thienopyridine antiplatelet agent, marketed under the brand name Ticlid.
Comparison: Prasugrel Hydrobromide is unique in its rapid onset of action and higher potency compared to clopidogrel . It has demonstrated superiority in reducing the composite endpoint of death, recurrent myocardial infarctions, and stroke . it is associated with a higher risk of bleeding compared to clopidogrel .
This compound stands out due to its effectiveness in preventing thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention, making it a valuable compound in the field of cardiology .
Properties
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMDYJTUFSZDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060616-79-6 | |
Record name | Prasugrel hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1060616796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin -2-yl acetate hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRASUGREL HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFT5Y771R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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